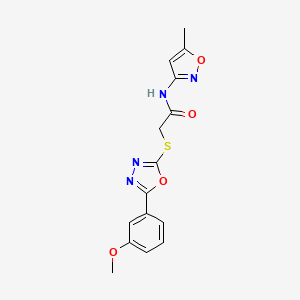

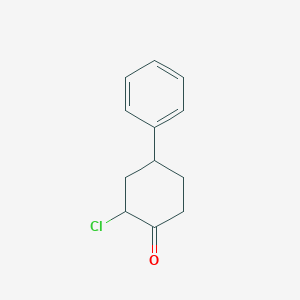

2-Chloro-4-phenylcyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-phenylcyclohexan-1-one is a chemical compound with the CAS Number: 1248025-44-6 . It has a molecular weight of 208.69 .

Synthesis Analysis

A paper titled “Synthesis of ketamine from a nontoxic procedure: a new and efficient route” discusses the synthesis of ketamine, which involves a hydroxy ketone intermediate . Although it doesn’t directly mention 2-Chloro-4-phenylcyclohexan-1-one, the process could potentially be adapted for its synthesis.Molecular Structure Analysis

The InChI code for 2-Chloro-4-phenylcyclohexan-1-one is 1S/C12H13ClO/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique

Stereochemistry and Derivatives

2-Chloro-4-phenylcyclohexan-1-one is involved in various stereochemical studies. Berti et al. (1966) explored the stereochemistry of derivatives of phenylcyclohexane, which included the oxidation of related compounds to 2-chloro-2-phenylcyclohexanone (G. Berti, F. Bottari, B. Macchia, F. Macchia, 1966). This study provides insights into the reaction mechanisms and stereochemical outcomes related to 2-chloro-4-phenylcyclohexan-1-one.

Synthesis and Crystal Studies

A novel methodology for synthesizing derivatives of 2-chloro-4-phenylcyclohexan-1-one was reported by Chakravarthy et al. (2019), who achieved high yields under microwave conditions in aqueous media, demonstrating rapid and efficient synthetic processes (A. S. Jeevan Chakravarthy, Noor Shahina Begum, M. Krishnamurthy, S. Hariprasad, 2019).

Palladium-Catalyzed Reactions

Palmgren et al. (1999) described the use of palladium(II)-catalyzed reactions involving phenylcyclohexene derivatives, leading to the synthesis of complex structures like epibatidine analogues (A. Palmgren, A. Larsson, J. Bäckvall, P. Helquist, 1999). This showcases the application in synthesizing pharmacologically relevant compounds.

Silicon-Containing Derivatives

Fischer et al. (2014) explored the synthesis of silicon-containing derivatives related to 2-chloro-4-phenylcyclohexan-1-one. They highlighted the versatility of these compounds as building blocks in synthetic chemistry, emphasizing their functional group diversity (M. Fischer, C. Burschka, R. Tacke, 2014).

Fluorocyclohexane Derivatives

Campbell et al. (1967) investigated the elimination reactions of fluorocyclohexane derivatives, providing insights into the reaction mechanisms and stereochemistry of compounds structurally similar to 2-chloro-4-phenylcyclohexan-1-one (S. Campbell, F. Lancashire, R. Stephens, J. Tatlow, 1967).

Atropisomerism Studies

Flos et al. (2016) conducted research on the conformational behavior of substituted phenylcyclohexanes, contributing to the understanding of atropisomerism, a phenomenon relevant to the structural analysis of 2-chloro-4-phenylcyclohexan-1-one (Manon Flos, P. Lameiras, C. Denhez, C. Mirand, H. Berber, 2016).

Catalytic Hydrochlorination

Delaude and Laszlo (1991) demonstrated the catalytic hydrochlorination of olefins, a process potentially applicable to derivatives of 2-chloro-4-phenylcyclohexan-1-one, thereby showing its relevance in catalysis research (Lionel Delaude, P. Laszlo, 1991).

Gas-Phase Reactions

Hakola et al. (1993) identified products from the gas-phase reactions of certain cyclohexenes, providing insights into atmospheric chemistry and environmental implications of similar compounds (H. Hakola, Basima Shorees, J. Arey, R. Atkinson, 1993).

Propriétés

IUPAC Name |

2-chloro-4-phenylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCRXOQTWSQMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-phenylcyclohexan-1-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2636614.png)